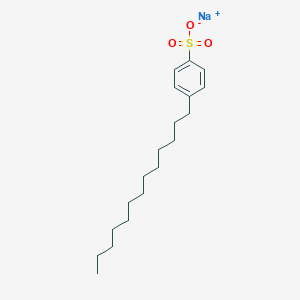
Sodium 4-tridecylbenzenesulfonate
Vue d'ensemble
Description
Sodium 4-tridecylbenzenesulfonate is a substituted aromatic compound . It is used in cosmetics and personal care products as a surfactant . It functions by helping water to mix with oil and dirt so that they can be rinsed away . It is also used in bath products, cleansing products, shampoos, and hair conditioners, improving their ability to wet the skin and hair .
Synthesis Analysis
Sodium 4-tridecylbenzenesulfonate is synthesized through a sulfonation reaction in a continuous reactor, such as a falling film reactor . The process involves the reaction of tridecylbenzene and sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate .Molecular Structure Analysis
The molecular formula of Sodium 4-tridecylbenzenesulfonate is C19H31NaO3S . For more detailed structural information, you may refer to resources like ChemSpider .Applications De Recherche Scientifique
Surfactant Properties and Micelle Formation : Alami et al. (1992) studied the critical micelle concentration (CMC) of Sodium 4-(7-tetradecyl)benzenesulfonate, providing insights into its surfactant properties and micelle formation in aqueous solutions (Alami, Os, Rupert, & Zana, 1992).
Cosmetic Applications and Safety : Becker et al. (2010) assessed the safety of Sodium Dodecylbenzenesulfonate, a closely related compound, in cosmetics, evaluating its solubility, absorption, and toxicity, which can provide comparative insights for Sodium 4-tridecylbenzenesulfonate (Becker, Bergfeld, Belsito, Hill, Klaassen, Liebler, Marks, Shank, Slaga, Snyder, & Andersen, 2010).
Environmental Distribution and Analysis : Research on the distribution of sodium n-alkylbenzenesulfonate (LAS), which includes compounds like Sodium 4-tridecylbenzenesulfonate, in river sediments and water provides insights into its environmental impact and methods for its detection and analysis (宇都宮, 伊藤, 節田, 内藤, & 下里, 1980).
Pollution Remediation : Kim et al. (2019) explored the removal of Sodium Dodecylbenzenesulfonate using surface-functionalized mesoporous silica nanoparticles, which could be relevant for removing similar compounds from the environment (Kim, Kim, Lee, & Lee, 2019).
Coordination Polymer Synthesis : Yang et al. (2008) synthesized luminescent lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate, indicating potential applications in materials science (Yang, Rivers, McCarty, Wiester, & Jones, 2008).
Polymerization Initiator : Voylov et al. (2016) demonstrated the use of graphene oxide to initiate radical polymerization of sodium 4-vinylbenzenesulfonate, showing its utility in polymer chemistry (Voylov, Saito, Lokitz, Uhrig, Wang, Agapov, Holt, Bocharova, Kisliuk, & Sokolov, 2016).
Phase Transfer Catalysis in Azo Coupling Reactions : Iwamoto et al. (1993) investigated the catalytic activity of various sodium arenesulfonates, including structures similar to Sodium 4-tridecylbenzenesulfonate, in azo coupling reactions, relevant in synthetic chemistry applications (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).
Block Copolymer Synthesis : Mitsukami et al. (2001) synthesized homopolymers and block copolymers of sodium 4-styrenesulfonate, highlighting the compound's potential in creating advanced polymeric materials (Mitsukami, Donovan, Lowe, & McCormick, 2001).
Safety And Hazards
Sodium 4-tridecylbenzenesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust and to wear protective clothing, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Relevant Papers
- “Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics” provides a comprehensive safety assessment of Sodium 4-tridecylbenzenesulfonate and related compounds .
- “Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems” might provide insights into the solubility and phase behavior of similar compounds .
Propriétés
IUPAC Name |
sodium;4-tridecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXGJTXFHUORE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] | |
| Record name | Sodium tridecylbenzene sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 4-tridecylbenzenesulfonate | |
CAS RN |
14356-40-2, 26248-24-8 | |
| Record name | Sodium 4-tridecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tridecylbenzene sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tridecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-TRIDECYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV34Z63U2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM TRIDECYLBENZENE SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)






![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)

